molecular formula C14H18FNO3 B14774386 benzyl (4R)-3-fluoro-4-hydroxy-4-methylpiperidine-1-carboxylate

benzyl (4R)-3-fluoro-4-hydroxy-4-methylpiperidine-1-carboxylate

Cat. No.: B14774386
M. Wt: 267.30 g/mol
InChI Key: SNHPCHKVLAYMAK-TYZXPVIJSA-N
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Description

Benzyl (4R)-3-fluoro-4-hydroxy-4-methylpiperidine-1-carboxylate is a synthetic organic compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a benzyl group, a fluorine atom, a hydroxyl group, and a carboxylate ester linked to a piperidine ring. The stereochemistry of the compound is defined by the (4R) configuration, indicating the specific spatial arrangement of its atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl (4R)-3-fluoro-4-hydroxy-4-methylpiperidine-1-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate starting materials such as 4-methylpiperidine.

    Introduction of the Fluorine Atom: The fluorine atom can be introduced via electrophilic fluorination using reagents like Selectfluor.

    Hydroxylation: The hydroxyl group can be introduced through oxidation reactions using reagents such as m-chloroperbenzoic acid (m-CPBA).

    Esterification: The final step involves esterification of the piperidine derivative with benzyl chloroformate to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and high-throughput screening to ensure efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, to form ketones or aldehydes.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Formation of benzyl (4R)-3-fluoro-4-oxo-4-methylpiperidine-1-carboxylate.

    Reduction: Formation of benzyl (4R)-3-fluoro-4-hydroxy-4-methylpiperidine-1-methanol.

    Substitution: Formation of derivatives with different functional groups replacing the fluorine atom.

Scientific Research Applications

Benzyl (4R)-3-fluoro-4-hydroxy-4-methylpiperidine-1-carboxylate has various applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of benzyl (4R)-3-fluoro-4-hydroxy-4-methylpiperidine-1-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity for its targets.

Comparison with Similar Compounds

Similar Compounds

    Benzyl (4R)-4-hydroxy-4-methylpiperidine-1-carboxylate: Lacks the fluorine atom.

    Benzyl (4R)-3-chloro-4-hydroxy-4-methylpiperidine-1-carboxylate: Contains a chlorine atom instead of fluorine.

    Benzyl (4R)-3-hydroxy-4-hydroxy-4-methylpiperidine-1-carboxylate: Contains an additional hydroxyl group.

Uniqueness

The presence of the fluorine atom in benzyl (4R)-3-fluoro-4-hydroxy-4-methylpiperidine-1-carboxylate imparts unique properties such as increased lipophilicity, metabolic stability, and potential for enhanced biological activity compared to its non-fluorinated analogs.

Properties

Molecular Formula

C14H18FNO3

Molecular Weight

267.30 g/mol

IUPAC Name

benzyl (4R)-3-fluoro-4-hydroxy-4-methylpiperidine-1-carboxylate

InChI

InChI=1S/C14H18FNO3/c1-14(18)7-8-16(9-12(14)15)13(17)19-10-11-5-3-2-4-6-11/h2-6,12,18H,7-10H2,1H3/t12?,14-/m1/s1

InChI Key

SNHPCHKVLAYMAK-TYZXPVIJSA-N

Isomeric SMILES

C[C@]1(CCN(CC1F)C(=O)OCC2=CC=CC=C2)O

Canonical SMILES

CC1(CCN(CC1F)C(=O)OCC2=CC=CC=C2)O

Origin of Product

United States

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